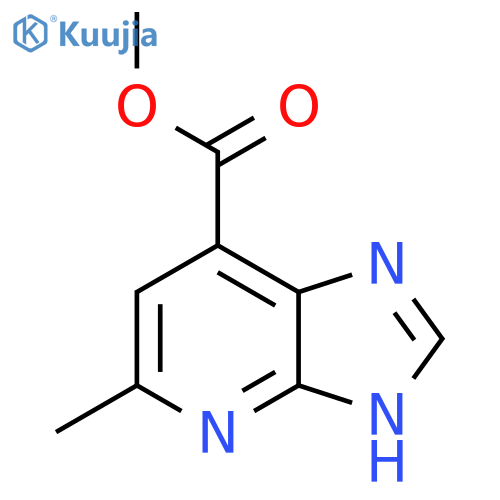

Cas no 1378793-08-8 (methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate)

1378793-08-8 structure

商品名:methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate

methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

- 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-methyl-, methyl ester

- methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate

-

- インチ: 1S/C9H9N3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7/h3-4H,1-2H3,(H,10,11,12)

- InChIKey: NDWZUOWRQVDIBY-UHFFFAOYSA-N

- ほほえんだ: C12NC=NC1=C(C(OC)=O)C=C(C)N=2

methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M355183-50mg |

methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |

1378793-08-8 | 50mg |

$ 295.00 | 2022-06-03 | ||

| Enamine | EN300-152757-0.05g |

methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |

1378793-08-8 | 95% | 0.05g |

$315.0 | 2023-05-01 | |

| Enamine | EN300-152757-2.5g |

methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |

1378793-08-8 | 95% | 2.5g |

$2660.0 | 2023-05-01 | |

| Enamine | EN300-152757-10000mg |

methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |

1378793-08-8 | 95.0% | 10000mg |

$5837.0 | 2023-09-26 | |

| 1PlusChem | 1P01AFQK-1g |

methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |

1378793-08-8 | 95% | 1g |

$1543.00 | 2025-03-19 | |

| 1PlusChem | 1P01AFQK-5g |

methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |

1378793-08-8 | 95% | 5g |

$4926.00 | 2023-12-22 | |

| Enamine | EN300-152757-500mg |

methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |

1378793-08-8 | 95.0% | 500mg |

$1058.0 | 2023-09-26 | |

| Enamine | EN300-152757-50mg |

methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |

1378793-08-8 | 95.0% | 50mg |

$315.0 | 2023-09-26 | |

| Aaron | AR01AFYW-100mg |

methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |

1378793-08-8 | 95% | 100mg |

$672.00 | 2025-02-09 | |

| 1PlusChem | 1P01AFQK-250mg |

methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |

1378793-08-8 | 95% | 250mg |

$782.00 | 2025-03-19 |

methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

1378793-08-8 (methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬